1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
Description
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-fluorobenzoyl group at the piperidine nitrogen and a 3-(methylsulfanyl)phenyl substituent on the carboxamide nitrogen. This scaffold is notable in medicinal chemistry for its versatility, as modifications to the substituents can tailor physicochemical properties and biological activity. The compound’s synthesis typically involves coupling 4-fluorobenzoyl chloride with a preformed N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide precursor under standard acylation conditions .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-26-18-4-2-3-17(13-18)22-19(24)14-9-11-23(12-10-14)20(25)15-5-7-16(21)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVJCLAWUTSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 4-fluorobenzoyl and 3-(methylsulfanyl)phenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 4-Fluorobenzoyl Group: This step often involves Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of 3-(Methylsulfanyl)phenyl Group: This can be done through nucleophilic substitution reactions, where the piperidine ring is reacted with 3-(methylsulfanyl)phenyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The piperidine-4-carboxamide core is a common scaffold in drug discovery. Key structural variations among analogs include:
- Substituents on the piperidine nitrogen (e.g., fluorobenzoyl, sulfonyl, or heterocyclic groups).
- Substituents on the carboxamide nitrogen (e.g., aryl, alkyl, or heteroaryl groups).
Below is a detailed comparison of select analogs:
Table 1: Key Structural and Functional Differences
Pharmacological Implications
- Kinase Inhibition : The compound in -(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide, binds to the ATP pocket of kinases, demonstrating the scaffold’s applicability in kinase-targeted therapies. The target compound’s fluorobenzoyl group may similarly engage in hydrophobic interactions with kinase domains .
- Antiviral Activity : Analogs in , such as N-(3-(4-isopropylpiperidin-1-yl)propyl) derivatives, were developed as hepatitis C virus (HCV) entry inhibitors. The 3-(methylsulfanyl)phenyl group in the target compound could modulate antiviral potency by altering hydrophobic interactions with viral proteins .
Physicochemical Properties
- Lipophilicity : The methylsulfanyl group in the target compound contributes to moderate lipophilicity (estimated logP ~3.5), balancing membrane permeability and solubility. In contrast, sulfonyl-containing analogs (e.g., G948-4057) exhibit lower logP values (~2.8) due to increased polarity .
- Metabolic Stability : Thioether groups (as in the target compound) are prone to oxidative metabolism, whereas sulfonyl or heterocyclic substituents (e.g., isoxazole in ) may enhance stability by resisting enzymatic degradation .
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